1-Isopropyl-4-(sulfinylamino)benzene
Overview
Description
1-Isopropyl-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C9H11NOS . It contains a total of 23 atoms, including 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 Carbon atoms, 11 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The exact structure is not provided in the search results.Scientific Research Applications
Photolytic Reactions in Organic Chemistry
1-Isopropyl-4-(sulfinylamino)benzene can undergo photochemical reactions. For instance, the photolysis of N-alkyl-o-sulfobenzimides in isopropyl alcohol or benzene was studied, leading to the formation of N-alkylbenzamides and N-alkyl-o-phenylbenzamides respectively (Kamigata et al., 1979).
Catalysis in Chemical Synthesis
The isopropylation of benzene over zeolite catalysts, including the use of isopropanol as an alkylating agent, was explored, showcasing its relevance in chemical synthesis (Pradhan et al., 1991).
Crystallography and Molecular Structure
Research on the crystal and molecular structure of related compounds, like calix[6]arenes, where isopropyl derivatives play a significant role, provides insights into molecular conformations and interactions (Halit et al., 1988).
Molecular Electronics
Studies on the conductance of molecular junctions involving benzene derivatives, including isopropyl groups, are foundational in the development of molecular-scale electronics (Reed et al., 1997).
Organic Synthesis
The electrochemical synthesis of specific benzene derivatives using isopropyl groups, such as 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, represents a regioselective approach in organic chemistry (Sharafi-kolkeshvandi et al., 2016).
Chemical Reactions and Derivatives
The synthesis of sulfur-rich derivatives from compounds like diisopropyl sulfide, which is related to the structure of interest, shows the versatility of these compounds in chemical reactions (Rees et al., 1999).
Knoevenagel Reactions
Compounds like isopropyl 2-(2-benzothiazolylsulfinyl)acetates are used in sulfinyl-Knoevenagel reactions, illustrating the role of isopropyl derivatives in facilitating specific organic reactions (Du et al., 2012).
Catalytic Properties in Zeolites
The use of nanomorphic zeolites for isopropylation of benzene, where external and internal active sites are evaluated, underscores the importance of isopropyl groups in catalysis (Kim et al., 2013).
Pyrolysis Studies
Research on the pyrolysis of isoprenoid hydrocarbons like p-menthane, involving isopropyl scission, provides valuable data for the understanding of fuel combustion chemistry (Gong et al., 2018).
Cytotoxic Activity in Cancer Research
The synthesis and study of compounds such as 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, which may be structurally related to the compound of interest, reveal potential applications in cancer research (Karpińka et al., 2011).
Supramolecular Chemistry
The study of the crystal structure of derivatives like 1,4-dimethyl-2-(4-(methyl-sulfonyl)styryl)benzene and 1,3-diisopropyl-2-(4-(methyl-sulfonyl)styryl) benzene contributes to the field of supramolecular chemistry (Qian et al., 2012).
Process Modeling and Optimization
The optimization of benzene isopropylation processes using artificial intelligence, such as neural networks and genetic algorithms, demonstrates the application of isopropyl derivatives in industrial process optimization (Nandi et al., 2004).
Heat Transfer in Nanofluids
The investigation of propanol-based nanofluids, which may include isopropyl alcohol, for cooling applications, highlights the role of these compounds in enhancing heat transfer (Baskar et al., 2020).
High-Performance Polymers
Research on polymers with indan units, synthesized from compounds like 1,4-diisopropenyl benzene, indicates the significance of isopropyl derivatives in developing high-performance polymers (Nuyken et al., 1995).
Synthesis of Isopropyl Benzene in Refineries
Metal-Organic Frameworks
The characterization of metal-organic frameworks, such as DMOF-1, upon adsorption of benzene and isopropyl alcohol, provides insights into the molecular interactions and structural changes in these frameworks (Grosch & Paesani, 2012).
N-Bromo Reagent Applications
The use of N,N′-dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) as a catalytic reagent for the tetrahydropyranylation of alcohols and phenols underlines the importance of such compounds in facilitating specific chemical reactions (Khazaei et al., 2007).
Environmental Analysis
The extraction and analysis of benzene and naphthalenesulfonates from industrial effluents, including methods using isopropyl alcohol, are crucial for environmental monitoring and pollution control (Alonso et al., 1999).
Safety and Hazards
1-Isopropyl-4-(sulfinylamino)benzene is classified as a hazardous material . It’s associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (may cause respiratory irritation) .
Properties
IUPAC Name |
1-propan-2-yl-4-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(2)8-3-5-9(6-4-8)10-12-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGAVHGTOXPJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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